N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine
Overview
Description
N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound contains a cyclopropyl group, a prop-2-ynyl group, and a cyclohexanamine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine typically involves the alkylation or amidation of propargylamine with appropriate cyclohexanone derivatives. One common method involves the reaction of propargylamine with cyclohexanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurodegenerative diseases due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound’s propargyl group is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for conditions like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Rasagiline: A propargylamine derivative used as an MAO-B inhibitor for Parkinson’s disease.
Selegiline: Another MAO-B inhibitor with a similar propargyl group.
Pargyline: A non-selective MAO inhibitor with a propargyl group.
Uniqueness
N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine is unique due to its combination of a cyclopropyl group and a cyclohexanamine moiety, which may confer distinct chemical and biological properties compared to other propargylamine derivatives. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-14(11-5-6-12-9-10-12)13-7-3-2-4-8-13/h12-13H,2-4,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTODHVPXXEXIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CC1CC1)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.